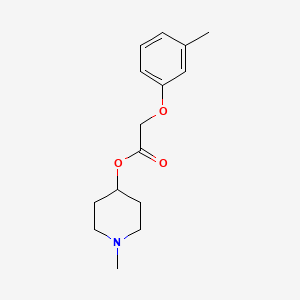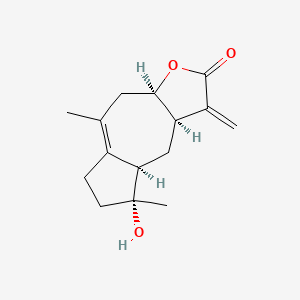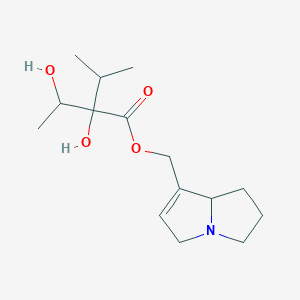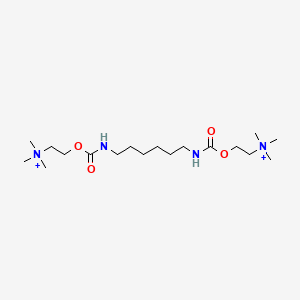
Hexcarbacholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexcarbacholine is a synthetic compound known for its use in various scientific and medical applications. It is a carbamate ester with the molecular formula C18H40N4O4 and a molecular weight of 376.54 g/mol . This compound is primarily used in veterinary medicine as a muscle relaxant during surgical procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexcarbacholine can be synthesized through the reaction of carbachol with hexamethylene diisocyanate. The reaction typically occurs under controlled conditions with the presence of a catalyst to facilitate the formation of the carbamate ester bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as crystallization and filtration to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Hexcarbacholine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced carbamate esters .
Scientific Research Applications
Hexcarbacholine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in studies involving neurotransmitter systems and muscle physiology.
Medicine: Investigated for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Hexcarbacholine exerts its effects by acting as an agonist of muscarinic and nicotinic receptors. It mimics the action of acetylcholine, leading to the activation of these receptors and subsequent physiological responses. This mechanism is particularly useful in inducing muscle relaxation during surgical procedures .
Comparison with Similar Compounds
Hexcarbacholine is unique compared to other carbamate esters due to its specific structure and pharmacological properties. Similar compounds include:
Carbachol: Another carbamate ester with similar receptor activity but different pharmacokinetics.
Bethanechol: A carbamate ester used primarily for its effects on the gastrointestinal and urinary tracts.
Methacholine: Known for its use in diagnostic tests for asthma.
This compound stands out due to its specific applications in veterinary medicine and its unique chemical structure .
Properties
CAS No. |
13309-41-6 |
|---|---|
Molecular Formula |
C18H40N4O4+2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
trimethyl-[2-[6-[2-(trimethylazaniumyl)ethoxycarbonylamino]hexylcarbamoyloxy]ethyl]azanium |
InChI |
InChI=1S/C18H38N4O4/c1-21(2,3)13-15-25-17(23)19-11-9-7-8-10-12-20-18(24)26-16-14-22(4,5)6/h7-16H2,1-6H3/p+2 |
InChI Key |
MBWXZXUOKTXXBU-UHFFFAOYSA-P |
SMILES |
C[N+](C)(C)CCOC(=O)NCCCCCCNC(=O)OCC[N+](C)(C)C |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)NCCCCCCNC(=O)OCC[N+](C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


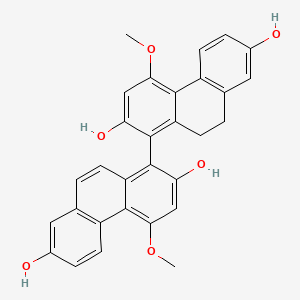
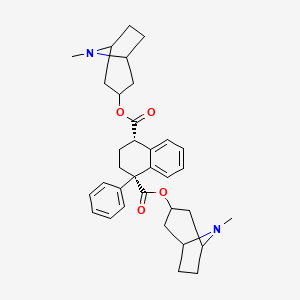

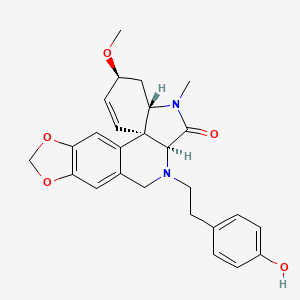


![[4-[(2-Fluorophenyl)methoxy]phenyl]-(1-pyrrolidinyl)methanethione](/img/structure/B1216156.png)


